Phenylsuccinonitrile

Description

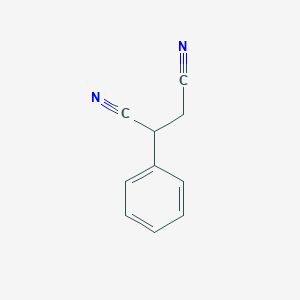

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNOSOTUDEXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929703 | |

| Record name | 2-Phenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13706-68-8 | |

| Record name | Phenylsuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenylsuccinonitrile chemical structure and properties

An In-Depth Technical Guide to Phenylsuccinonitrile

Introduction

Phenylsuccinonitrile, also known by its IUPAC name 2-phenylbutanedinitrile, is a dinitrile compound of significant interest in synthetic organic chemistry.[1] Its structure incorporates a phenyl group and two nitrile functionalities, making it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a chiral center also introduces stereochemical considerations that are crucial for its application in modern drug development, where enantiomeric purity is often a prerequisite for desired therapeutic activity and reduced side effects. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and applications of phenylsuccinonitrile, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

Phenylsuccinonitrile is systematically named 2-phenylbutanedinitrile.[1] It is also referred to as 2-phenylsuccinonitrile or 1-phenylethane-1,2-dicarbonitrile.[1]

Key Identifiers:

-

IUPAC Name: 2-phenylbutanedinitrile[1]

-

Molecular Formula: C₁₀H₈N₂[1]

-

Canonical SMILES: C1=CC=C(C=C1)C(CC#N)C#N[1]

Molecular Structure

The core structure of phenylsuccinonitrile consists of a butane backbone substituted with a phenyl group at the C2 position and nitrile groups at the C1 and C2 positions of the original succinonitrile framework. The presence of four different substituents on the C2 carbon (a hydrogen atom, a phenyl group, a cyanomethyl group, and a cyano group) makes this carbon a stereocenter.

Caption: 2D Chemical Structure of Phenylsuccinonitrile.

Stereochemistry

Due to the chiral center at the C2 position, phenylsuccinonitrile exists as a pair of enantiomers: (R)-phenylsuccinonitrile and (S)-phenylsuccinonitrile. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.[3] Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture containing equal amounts of both enantiomers. The separation and characterization of individual enantiomers are critical when the molecule is used as a chiral building block in asymmetric synthesis.

Caption: Stereoisomeric relationship of Phenylsuccinonitrile.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of phenylsuccinonitrile are dictated by its molecular structure, particularly the aromatic ring and the polar nitrile groups.

Physical Properties

The following table summarizes key physicochemical properties, many of which are calculated estimates based on its structure.

| Property | Value | Unit | Source |

| Molecular Weight | 156.18 | g/mol | [1][2] |

| Normal Melting Point (Tfus) | 343.86 (70.71 °C) | K | Joback Calculated[2] |

| Normal Boiling Point (Tboil) | 658.60 (385.45 °C) | K | Joback Calculated[2] |

| logP (Octanol/Water Partition Coeff.) | 2.207 | Crippen Calculated[2] | |

| Water Solubility (log10WS) | -2.81 | mol/L | Crippen Calculated[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |

| Rotatable Bond Count | 3 | PubChem[1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of phenylsuccinonitrile.[4][5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the two nitrile groups. Additional significant peaks include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and C=C stretching vibrations from the phenyl ring in the 1450-1600 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a multiplet in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the five protons of the phenyl group. The aliphatic protons would appear further upfield. The single proton at the chiral center (C2) would likely be a multiplet due to coupling with the adjacent methylene protons. The two methylene (CH₂) protons would be diastereotopic and could appear as a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the ipso-carbon (attached to the main chain) appearing at a different shift from the others. The two nitrile carbons (C≡N) would have characteristic chemical shifts in the range of 115-125 ppm. Signals for the aliphatic carbons (the chiral CH and the CH₂) would also be present.[1]

-

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 156.[1] Common fragmentation patterns would likely involve the loss of HCN (m/z 27) or cleavage adjacent to the phenyl group, potentially leading to a prominent fragment corresponding to the phenylacetonitrile cation or related structures.[1]

Synthesis and Reactivity

Phenylsuccinonitrile can be synthesized through various routes. A common and effective method involves the cyanation of a suitable precursor, such as a derivative of phenylacetic acid or phenylacetonitrile.

Illustrative Synthetic Protocol: Phase-Transfer Catalyzed Alkylation

One established method for synthesizing substituted acetonitriles is through the alkylation of phenylacetonitrile using a phase-transfer catalyst.[7] This approach offers high yields and operational simplicity. The synthesis of 2-phenylsuccinonitrile can be achieved by reacting phenylacetonitrile with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) under basic conditions with a phase-transfer catalyst.

Reaction: C₆H₅CH₂CN + ClCH₂CN → C₆H₅CH(CN)CH₂CN + HCl (under basic conditions)

Caption: General workflow for the synthesis of Phenylsuccinonitrile.

Step-by-Step Methodology:

-

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charging Reactants: The flask is charged with phenylacetonitrile[8], a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and a concentrated aqueous solution of a strong base like sodium hydroxide.[7]

-

Addition: Chloroacetonitrile (or bromoacetonitrile) is added dropwise to the stirred mixture while maintaining the temperature within a controlled range (e.g., 25-40°C), using a cooling bath if necessary.

-

Reaction: After the addition is complete, the mixture is stirred for several hours at a slightly elevated temperature to ensure the reaction goes to completion.

-

Workup: The reaction mixture is cooled, diluted with water, and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., benzene or toluene).

-

Washing: The combined organic layers are washed successively with water and brine to remove the base and catalyst.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.

Chemical Reactivity

The reactivity of phenylsuccinonitrile is primarily centered on its two nitrile groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. Complete hydrolysis yields phenylsuccinic acid (2-phenylbutanedioic acid).[9][10] This transformation is a key application, as dicarboxylic acids are valuable synthetic intermediates.

-

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to novel diamine compounds.

Applications in Research and Drug Development

Phenylsuccinonitrile serves as a valuable building block in organic synthesis and medicinal chemistry.

-

Synthetic Intermediate: As demonstrated, it is a direct precursor to phenylsuccinic acid and its derivatives, which are used in the synthesis of polymers and other specialty chemicals.[10]

-

Pharmacophore Scaffolding: The nitrile group is recognized as a versatile pharmacophore in drug design.[11] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and modulate the electronic and metabolic properties of a molecule.[11] While phenylsuccinonitrile itself is not a drug, its core structure can be incorporated into larger molecules to explore new therapeutic agents. The ability to derivatize the nitrile groups into amines, carboxylic acids, or other functionalities allows for the creation of diverse chemical libraries for screening against biological targets.[12]

-

Precursor for Heterocycles: The dinitrile functionality can be utilized in cyclization reactions to form various heterocyclic compounds, which are prevalent scaffolds in many approved pharmaceuticals.

Safety and Handling

Like most organic nitriles, phenylsuccinonitrile should be handled with care in a well-ventilated fume hood. It may be toxic if ingested, inhaled, or absorbed through the skin.[8] Skin and eye contact should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of fire, carbon dioxide, dry chemical powder, or appropriate foam should be used.

Conclusion

Phenylsuccinonitrile is a chemically significant molecule characterized by its unique combination of a phenyl ring and two nitrile groups on a chiral scaffold. Its well-defined physicochemical and spectroscopic properties make it readily identifiable and its synthesis is achievable through established organic chemistry protocols. The true value of phenylsuccinonitrile lies in its versatility as a synthetic intermediate, providing a gateway to a variety of functionalized molecules, including dicarboxylic acids and diamines, which are of high interest in materials science and pharmaceutical drug discovery.

References

-

Cheméo. (n.d.). Chemical Properties of Phenylsuccinonitrile (CAS 13706-68-8). Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139554, Phenylsuccinonitrile. Retrieved from [Link].

- Mattocks, A. M., & Hartung, W. H. (1946). The Preparation of Phenylsuccinonitrile. Journal of the American Chemical Society, 68(11), 2431-2431.

- Shriner, R. L., & Hester, W. F. (1931). Phenylsuccinic Acid. Organic Syntheses, 11, 82.

-

Koželj, M., & Orel, B. (n.d.). Supporting information for: Synthesis of Polyhedral Phenylsilsesquioxanes with KF as the Source of Fluoride Ion. The Royal Society of Chemistry. Retrieved from [Link].

- Reeves, W. P., & White, M. R. (1976). 2-Phenylbutyronitrile. Organic Syntheses, 55, 98.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link].

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link].

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

-

ResearchGate. (n.d.). Synthesis and Properties of Phthalonitriles with 2-Phenylphenoxy Groups and Corresponding Metallophthalocyanines. Retrieved from [Link].

- Grienke, U., & Rollinger, J. M. (2009). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mini-Reviews in Medicinal Chemistry, 9(13), 1521-1526.

-

Kinnison, J. (n.d.). Synthesis of n-Phenylsuccinimide. Prezi. Retrieved from [Link].

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link].

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].

- Terpstra, M. A. (1957). U.S. Patent No. 2,783,265. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95459, Phenylsuccinic acid. Retrieved from [Link].

-

The Organic Chemistry Tutor. (2018, April 25). Stereoisomers, Enantiomers, Diastereomers, Constitutional Isomers, and Meso Compounds [Video]. YouTube. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736146, (+)-Phenylsuccinic acid. Retrieved from [Link].

- Bakulina, O., Ryabukhin, S., & Volochnyuk, D. (2024). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 20, 3191-3197.

Sources

- 1. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylsuccinonitrile (CAS 13706-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. youtube.com [youtube.com]

- 4. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. lehigh.edu [lehigh.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Phenylsuccinonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Phenylsuccinonitrile (2-phenylbutanedinitrile), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Introduction

Phenylsuccinonitrile, with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol , is a dinitrile compound featuring a phenyl group attached to a succinonitrile backbone.[1] Its chemical structure, 2-phenylbutanedinitrile, presents a unique combination of aromatic and aliphatic nitrile functionalities, making its unambiguous identification and characterization crucial for quality control and reaction monitoring in synthetic chemistry. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide delves into the detailed analysis of Phenylsuccinonitrile using ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding for its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Phenylsuccinonitrile, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for Phenylsuccinonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.20 | Triplet | 1H | Methine proton (CH) |

| ~3.10 | Doublet | 2H | Methylene protons (CH₂) |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of Phenylsuccinonitrile exhibits three distinct signals. The multiplet in the downfield region of ~7.40-7.50 ppm corresponds to the five protons of the phenyl group. The aromatic nature of the ring deshields these protons, causing them to resonate at a higher chemical shift. The triplet observed around 4.20 ppm is assigned to the single methine proton (CH). Its multiplicity is due to the coupling with the adjacent two methylene protons (n+1 rule, 2+1=3). The doublet at approximately 3.10 ppm represents the two methylene protons (CH₂). These protons are coupled to the single methine proton, resulting in a doublet (1+1=2). The integration values of 5:1:2 are consistent with the number of protons in each unique environment within the Phenylsuccinonitrile molecule.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Phenylsuccinonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and locked to the deuterium signal of the solvent.

-

Data Acquisition: A standard one-pulse sequence is typically used. Key parameters to optimize include the pulse angle (e.g., 30-90 degrees), relaxation delay (D1, typically 1-5 seconds to allow for full relaxation of protons), and the number of scans (NS, typically 8-16 for a sufficient signal-to-noise ratio).

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Data for Phenylsuccinonitrile

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | Quaternary Aromatic Carbon (C-Ar) |

| ~129.5 | Aromatic CH (ortho/meta-C) |

| ~128.0 | Aromatic CH (para-C) |

| ~117.0 | Nitrile Carbon (CN) |

| ~116.5 | Nitrile Carbon (CN) |

| ~40.0 | Methine Carbon (CH) |

| ~25.0 | Methylene Carbon (CH₂) |

Note: This data is based on typical chemical shifts for similar functional groups and may vary slightly based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of Phenylsuccinonitrile is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The signals in the aromatic region (~128.0-135.0 ppm) are assigned to the carbons of the phenyl group. The quaternary carbon attached to the succinonitrile moiety is expected to be the most downfield in this region. The two nitrile carbons are expected to resonate around 116.5-117.0 ppm. The aliphatic carbons, the methine (CH) and methylene (CH₂) groups, are expected to appear in the upfield region at approximately 40.0 ppm and 25.0 ppm, respectively.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer, but the probe is tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon. A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons which have longer relaxation times.

-

Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Phenylsuccinonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 - 3030 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~2250 | Strong | Nitrile (C≡N) stretch |

| ~1600, 1495, 1450 | Medium | Aromatic C=C ring stretch |

| ~750, 700 | Strong | Aromatic C-H out-of-plane bend |

Source: Adapted from NIST Chemistry WebBook

Interpretation of the IR Spectrum:

The IR spectrum of Phenylsuccinonitrile provides clear evidence for its key functional groups. The strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration, confirming the presence of the two nitrile groups. The bands in the 3030-3060 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic phenyl ring, while the absorptions between 2850 and 2950 cm⁻¹ are due to the C-H stretching of the aliphatic methylene and methine groups. The presence of the aromatic ring is further confirmed by the C=C stretching vibrations observed around 1600, 1495, and 1450 cm⁻¹. The strong bands at approximately 750 and 700 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid Phenylsuccinonitrile sample is placed directly onto the ATR crystal.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Phenylsuccinonitrile

| m/z | Relative Intensity | Assignment |

| 156 | Moderate | Molecular Ion [M]⁺ |

| 116 | High | [M - CH₂CN]⁺ |

| 89 | Moderate | [C₇H₅]⁺ (Tropylium ion) |

Source: Adapted from NIST Chemistry WebBook

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of Phenylsuccinonitrile is expected to show a molecular ion peak [M]⁺ at an m/z of 156, corresponding to its molecular weight.[1] A prominent fragment ion is observed at m/z 116, which results from the loss of a cyanomethyl radical (•CH₂CN) from the molecular ion. Another significant peak at m/z 89 can be attributed to the formation of the stable tropylium ion ([C₇H₅]⁺) through rearrangement and fragmentation of the phenyl-containing fragment. This fragmentation pattern is consistent with the proposed structure of Phenylsuccinonitrile.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of Phenylsuccinonitrile is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column (e.g., a non-polar DB-5 column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.

-

Ionization and Mass Analysis: The separated components eluting from the GC column are introduced into the ion source of the mass spectrometer, typically an electron ionization (EI) source. The molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The mass spectrum for the chromatographic peak corresponding to Phenylsuccinonitrile is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Phenylsuccinonitrile.

Caption: Workflow for the spectroscopic characterization of Phenylsuccinonitrile.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of Phenylsuccinonitrile. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of its molecular structure and the assessment of its purity. The protocols and interpretations detailed in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

-

PubChem. Phenylsuccinonitrile. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Phenylsuccinonitrile. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Phenylsuccinonitrile and its Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of phenylsuccinonitrile and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The nitrile functional group is a key pharmacophore in numerous pharmaceuticals, and the phenylsuccinonitrile scaffold, with its two nitrile moieties and a phenyl group, offers a versatile platform for the development of novel therapeutic agents. This document delves into the core synthetic methodologies, explores the mechanistic underpinnings of these reactions, and presents detailed experimental protocols. Furthermore, it highlights the applications of these compounds, particularly in the realm of drug discovery, with a focus on their potential as central nervous system (CNS) active agents.

Core Synthetic Strategies for Phenylsuccinonitrile

The synthesis of the parent 2-phenylsuccinonitrile (also known as 2-phenylbutanedinitrile) has been documented for over a century. A foundational method involves the reaction of α-bromophenylacetonitrile with potassium cyanide. A notable two-step synthesis, which represents a significant improvement over earlier multi-step methods, starts from the readily available ethyl α-cyanocinnamate. This method provides phenylsuccinonitrile in a 64% yield.[1]

A key and versatile approach to phenylsuccinonitrile and its derivatives is the hydrocyanation of cinnamonitriles or related α,β-unsaturated precursors. This reaction involves the addition of hydrogen cyanide (HCN) across the carbon-carbon double bond.

Hydrocyanation of α,β-Unsaturated Nitriles

The hydrocyanation of activated alkenes, such as cinnamonitrile, is a thermodynamically favorable process that can be catalyzed by transition metals, most commonly nickel complexes.[1] The mechanism of nickel-catalyzed hydrocyanation proceeds through a well-established catalytic cycle:

-

Oxidative Addition: Hydrogen cyanide adds to a low-valent nickel complex to form a hydrido nickel cyanide species.

-

Alkene Coordination: The α,β-unsaturated nitrile coordinates to the nickel center.

-

Migratory Insertion: The hydride ligand inserts across the double bond to form an alkyl nickel cyanide intermediate.

-

Reductive Elimination: The nitrile product is eliminated, regenerating the active nickel catalyst.

dot graph "Hydrocyanation_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes NiL2 [label="Ni(0)L₂ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCN [label="HCN", shape=plaintext]; OxAdd [label="Oxidative Addition", shape=plaintext]; Hydrido [label="H-Ni(II)(CN)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="Cinnamonitrile", shape=plaintext]; Coord [label="Alkene Coordination", shape=plaintext]; PiComplex [label="π-Complex", fillcolor="#FBBC05", fontcolor="#202124"]; MigIns [label="Migratory Insertion", shape=plaintext]; AlkylNi [label="Alkyl-Ni(II)(CN)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Phenylsuccinonitrile", shape=plaintext];

// Edges NiL2 -> Hydrido [label=" + HCN", headlabel=" Oxidative\n Addition"]; Hydrido -> PiComplex [label=" + Cinnamonitrile", headlabel=" Coordination"]; PiComplex -> AlkylNi [label=" Migratory\n Insertion"]; AlkylNi -> NiL2 [label=" Reductive\n Elimination", taillabel=" + Phenylsuccinonitrile"]; } caption { label = "Catalytic Cycle of Nickel-Catalyzed Hydrocyanation."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; } }

Experimental Protocol: Synthesis of 2-Phenylsuccinonitrile

This protocol is based on the improved two-step synthesis from ethyl α-cyanocinnamate.

Step 1: Preparation of Ethyl α-cyanocinnamate

-

This starting material can be synthesized in nearly quantitative yield from the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.

Step 2: Hydrocyanation of Ethyl α-cyanocinnamate

-

A detailed, modern adaptation of the classical procedure would involve the use of a cyanide source such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) and a protic solvent like ethanol. The reaction is typically carried out at elevated temperatures.

Caution: Hydrogen cyanide and its salts are extremely toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl α-cyanocinnamate in ethanol.

-

Add a stoichiometric excess of potassium cyanide.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench any remaining cyanide with a solution of sodium hypochlorite.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude phenylsuccinonitrile.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A yield of approximately 64% can be expected for this transformation.[1] The product can be characterized by its melting point (66-68 °C) and spectroscopic methods.[1]

Synthesis of Phenylsuccinonitrile Derivatives

The versatility of the phenylsuccinonitrile scaffold lies in the ability to introduce a wide range of substituents on both the phenyl ring and the succinonitrile backbone.

Derivatives with Substitution on the Phenyl Ring

The synthesis of phenylsuccinonitrile derivatives with substituents on the aromatic ring can be achieved by starting with the corresponding substituted benzaldehyde. The Knoevenagel condensation to form the substituted cinnamonitrile precursor, followed by hydrocyanation, allows for the introduction of a variety of functional groups.

| Starting Aldehyde | Intermediate | Final Product |

| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 2-(4-Methoxyphenyl)succinonitrile |

| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 2-(4-Chlorophenyl)succinonitrile |

| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 2-(4-Nitrophenyl)succinonitrile |

Stereoselective Synthesis

Phenylsuccinonitrile possesses two chiral centers, and the control of stereochemistry is of paramount importance in drug development. Diastereoselective and enantioselective synthetic routes are therefore highly desirable.

One approach to achieve diastereoselectivity is through substrate control, where a chiral auxiliary is incorporated into the starting material. Alternatively, the use of chiral catalysts in the hydrocyanation step can induce enantioselectivity. For instance, the use of chiral phosphine ligands with nickel or other transition metal catalysts has been shown to be effective in asymmetric hydrocyanation reactions.

Conceptual Workflow for Stereoselective Synthesis:

dot graph "Stereoselective_Synthesis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Achiral Cinnamonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Chiral Catalyst\n(e.g., Ni-complex with chiral ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCN [label="HCN", shape=plaintext]; Reaction [label="Asymmetric Hydrocyanation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Enantioenriched Phenylsuccinonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Catalyst -> Reaction; HCN -> Reaction; Reaction -> Product; } caption { label = "Workflow for Asymmetric Synthesis of Phenylsuccinonitrile."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; } }

Spectroscopic Characterization

The structural elucidation of phenylsuccinonitrile and its derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of phenylsuccinonitrile typically shows a complex multiplet for the aromatic protons, a methine proton (CH) adjacent to the phenyl group and a nitrile group, and a methylene group (CH₂).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the two distinct nitrile carbons, the methine carbon, and the methylene carbon.

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band in the region of 2240-2260 cm⁻¹ confirms the presence of the nitrile functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the synthesized compound.

Applications in Drug Development

The phenylsuccinonitrile scaffold is of significant interest to medicinal chemists due to its structural features and the biological activities exhibited by related compounds. The nitrile group can act as a hydrogen bond acceptor and can be a bioisostere for other functional groups. Furthermore, the succinimide ring, which can be readily synthesized from succinonitrile, is a well-known pharmacophore in a variety of CNS-active drugs, particularly anticonvulsants.

Anticonvulsant and CNS Activity

Derivatives of phenylsuccinimide, which can be prepared from phenylsuccinonitrile, have shown promising anticonvulsant properties. These compounds are structurally related to established antiepileptic drugs. The phenyl group and the succinimide ring are key structural motifs for this activity. The exploration of various substituents on the phenyl ring of phenylsuccinonitrile allows for the fine-tuning of the pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Relationship between Phenylsuccinonitrile and Anticonvulsant Drugs:

dot graph "Drug_Development_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes PSN [label="Phenylsuccinonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=plaintext]; Succinimide [label="Phenylsuccinimide Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Lead Compounds for\nAnticonvulsant Drugs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PSN -> Succinimide [label=" Hydrolysis &\n Cyclization"]; Succinimide -> SAR; SAR -> Lead; } caption { label = "From Phenylsuccinonitrile to Potential Anticonvulsant Leads."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; } }

The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing challenge in medicinal chemistry. The phenylsuccinonitrile scaffold provides a promising starting point for the design and synthesis of novel candidates. By systematically exploring the structure-activity relationships of its derivatives, researchers can identify lead compounds with optimized pharmacological profiles for the treatment of epilepsy and other neurological disorders.

Conclusion

This technical guide has provided a detailed overview of the synthesis of phenylsuccinonitrile and its derivatives. From established protocols to modern stereoselective approaches, the synthetic routes to these valuable compounds have been elucidated. The mechanistic insights into key reactions, such as hydrocyanation, provide a rational basis for experimental design and optimization. The spectroscopic characterization data are essential for the unambiguous identification of the synthesized molecules.

For researchers and professionals in drug development, the phenylsuccinonitrile scaffold represents a promising platform for the discovery of new therapeutic agents. The established link between structurally related succinimides and anticonvulsant activity highlights the potential of this class of compounds in addressing unmet medical needs in the field of neurology. The continued exploration of the synthesis and biological evaluation of novel phenylsuccinonitrile derivatives is a fertile area for future research.

References

-

Mowry, D. T. The Preparation of Phenylsuccinonitrile. J. Am. Chem. Soc.1946 , 68 (10), 2108–2108. [Link]

-

Organic Syntheses, Coll. Vol. 4, p.392 (1963); Vol. 32, p.56 (1952). [Link]

-

Organic Syntheses, Coll. Vol. 2, p.270 (1943); Vol. 15, p.24 (1935). [Link]

-

Calculated and experimental 1 H and 13 C NMR isotropic chemical shifts... - ResearchGate. [Link]

-

Endo, R.; Nagasawa, K.; Kishida, A.; Takatori, K.; Ohtsuka, T.; Nagaoka, H. Synthesis of Succinonitrile Derivatives by Homocoupling from Cyanohydrin Derivatives with a Low-Valent Titanium Reagent. J. Org. Chem.2022 , 87 (4), 2035–2043. [Link]

-

Synthesis and anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives - PMC. [Link]

-

New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. [Link]

-

Diastereoselective Synthesis of 2-Phenylselenenyl-1,3-anti-Diols and 2-Phenylselenenyl-1,3-anti-Azido-Alcohols via Hydroxy- and Azido-Selenenylation Reactions - NIH. [Link]

-

Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - MDPI. [Link]

-

Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. [Link]

- Anticonvulsant substituted quinazolones - Google P

- Anticonvulsant drugs and pharmaceutical compositions thereof - Google P

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. [Link]

-

Synthesis and Spectral Study of Some New 4-substituted but-2-enolide Derivatives. [Link]

-

Synthesis and Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile - ResearchGate. [Link]

-

Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation - ACG Publications. [Link]

-

Succinonitrile Electrolyte Additive for Stabilizing Aqueous Zinc Metal Batteries - PubMed. [Link]

-

Peculiarly fast Li-ion conduction mechanism in a succinonitrile-based molecular crystal electrolyte: a molecular dynamics study - Journal of Materials Chemistry A (RSC Publishing). [Link]

-

The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries - PubMed. [Link]

Sources

Phenylsuccinonitrile: A Versatile Dinitrile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsuccinonitrile, a dinitrile-containing aromatic compound, has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features, comprising a phenyl group and two nitrile functionalities on a butane backbone, provide a rich platform for a diverse array of chemical transformations. This technical guide offers a comprehensive exploration of phenylsuccinonitrile's synthetic utility, detailing its application in the construction of complex heterocyclic scaffolds, the synthesis of functionalized carboxylic acids, and its potential as a monomer precursor in polymer chemistry. Through a detailed examination of reaction mechanisms, step-by-step experimental protocols, and an analysis of the causal factors influencing reaction outcomes, this document serves as an essential resource for chemists seeking to leverage the synthetic potential of this remarkable molecule.

Introduction: Unveiling the Synthetic Potential of Phenylsuccinonitrile

Organic building blocks are the foundational components that enable the construction of more complex molecular architectures, playing a pivotal role in medicinal chemistry, materials science, and organic synthesis.[1] Phenylsuccinonitrile (2-phenylbutanedinitrile), with its molecular formula C₁₀H₈N₂, stands out as a particularly intriguing scaffold.[2] The presence of two nitrile groups, which can be hydrolyzed, reduced, or participate in cyclization reactions, combined with the steric and electronic influence of the phenyl ring, makes it a precursor to a wide range of valuable compounds.

This guide will delve into the core applications of phenylsuccinonitrile, providing not just the "what" but also the "why" behind the synthetic choices. We will explore its role in the synthesis of key heterocyclic systems, its conversion to important dicarboxylic acids, and its emerging applications in materials science.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol [2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66-68 °C |

| Boiling Point | Decomposes upon boiling at atmospheric pressure |

| Solubility | Soluble in many organic solvents such as ethanol, acetone, and dichloromethane. Sparingly soluble in water. |

| IUPAC Name | 2-phenylbutanedinitrile[2] |

Core Synthetic Applications of Phenylsuccinonitrile

The reactivity of phenylsuccinonitrile is primarily dictated by its two nitrile groups and the acidic protons on the carbon atoms alpha to these groups. This allows for a variety of transformations, making it a versatile intermediate.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in a vast number of pharmaceuticals.[3][4] Phenylsuccinonitrile serves as an excellent precursor for the synthesis of various nitrogen-containing heterocycles.

Causality Behind Experimental Choices:

-

Base: A base, such as sodium ethoxide, is crucial to deprotonate the guanidine and to facilitate the initial nucleophilic attack and subsequent cyclization.

-

Solvent: Anhydrous ethanol is a common solvent as it is relatively polar, dissolves the reactants, and is compatible with the strong base used.

-

Reaction Temperature: Heating under reflux is typically required to provide the necessary activation energy for the cyclization and dehydration steps.

Experimental Protocol: Synthesis of 2,4-Diamino-6-phenylpyrimidine-5-acetonitrile (Hypothetical Adaptation)

This protocol is an adaptation based on established methods for similar dinitriles.[6][7]

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

-

Reaction with Guanidine Hydrochloride: To a separate flask, add guanidine hydrochloride (1.02 equivalents) to a solution of sodium ethoxide in anhydrous ethanol. Stir the mixture to form the free base of guanidine, precipitating sodium chloride.

-

Addition of Phenylsuccinonitrile: Filter the guanidine solution to remove the sodium chloride and add the clear filtrate to a solution of phenylsuccinonitrile (1 equivalent) in anhydrous ethanol.

-

Reaction and Work-up: Heat the resulting mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, evaporate the solvent under reduced pressure. Dissolve the residue in hot water and acidify with glacial acetic acid.

-

Isolation: Cool the solution to induce crystallization. Filter the resulting solid, wash with cold water, and dry to obtain the desired 2,4-diamino-6-phenylpyrimidine-5-acetonitrile.

Logical Relationship Diagram: Synthesis of a Pyrimidine Derivative

Caption: Reaction pathway for the synthesis of a pyrimidine derivative.

The reaction of β-dicarbonyl compounds or their synthetic equivalents with hydrazine is a classic method for the synthesis of pyrazoles. The reaction of phenylmalononitrile, a close structural analog of phenylsuccinonitrile, with hydrazine hydrate has been shown to produce 3,5-diamino-4-phenylpyrazole.[7] This suggests a similar reaction pathway for phenylsuccinonitrile, which would lead to a diaminopyrazole derivative with a cyanomethyl substituent.

Experimental Protocol: Synthesis of 3,5-Diamino-4-phenyl-1H-pyrazole-1-acetonitrile (Hypothetical)

This protocol is based on the reported reaction of a similar dinitrile.[7][8]

-

Reaction Setup: In a round-bottom flask, dissolve phenylsuccinonitrile (1 equivalent) in a suitable solvent such as ethanol or dioxane.

-

Addition of Hydrazine: Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired diaminopyrazole derivative.

Signaling Pathway Diagram: Pyrazole Synthesis

Caption: Pathway for the synthesis of a diaminopyrazole derivative.

Hydrolysis to Phenylsuccinic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. Phenylsuccinonitrile can be hydrolyzed to phenylsuccinic acid, a valuable dicarboxylic acid used in the synthesis of polymers and pharmaceuticals. The hydrolysis can be carried out under either acidic or basic conditions.

Causality Behind Experimental Choices:

-

Acid/Base Concentration: Concentrated acids (e.g., HCl) or strong bases (e.g., NaOH, KOH) are required to drive the hydrolysis of the relatively stable nitrile groups.[2][9]

-

Temperature: Reflux temperatures are necessary to overcome the activation energy of the hydrolysis reaction.

-

Reaction Time: Complete hydrolysis of both nitrile groups often requires prolonged reaction times.

Experimental Protocol: Hydrolysis of Phenylsuccinonitrile to Phenylsuccinic Acid

This protocol is based on standard procedures for dinitrile hydrolysis.[4][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place phenylsuccinonitrile (1 equivalent).

-

Acid Hydrolysis: Add concentrated hydrochloric acid (excess) to the flask.

-

Reaction: Heat the mixture to reflux for 18-24 hours. The solid phenylsuccinonitrile will gradually dissolve as the hydrolysis proceeds.

-

Isolation: After the reaction is complete, cool the solution in an ice bath to precipitate the phenylsuccinic acid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from hot water to yield pure phenylsuccinic acid.[2]

Workflow Diagram: Hydrolysis of Phenylsuccinonitrile

Caption: Step-by-step workflow for the hydrolysis of phenylsuccinonitrile.

Phenylsuccinonitrile in Polymer Chemistry

The dinitrile functionality of phenylsuccinonitrile can be reduced to diamines, which, along with the corresponding dicarboxylic acid from hydrolysis, can serve as monomers for the synthesis of polyamides.[3][10][11] This opens up avenues for the creation of novel polymers with potentially interesting properties conferred by the phenyl substituent.

The synthesis of polyamides typically involves the condensation of a diamine with a diacid or a diacid chloride.

Conceptual Pathway to Polyamides:

-

Monomer Synthesis:

-

Diamine: Reduction of phenylsuccinonitrile using a suitable reducing agent (e.g., LiAlH₄ or catalytic hydrogenation) to yield 2-phenylbutane-1,4-diamine.

-

Diacid: Hydrolysis of phenylsuccinonitrile to phenylsuccinic acid as described previously.

-

-

Polymerization:

-

Polycondensation of the resulting diamine and diacid at elevated temperatures, often with the removal of water, to form the polyamide.

-

Logical Relationship Diagram: Polyamide Synthesis from Phenylsuccinonitrile

Caption: Conceptual pathway to polyamides from phenylsuccinonitrile.

Advanced Synthetic Transformations

Beyond the core applications, the reactivity of phenylsuccinonitrile can be harnessed for more complex molecular constructions.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.[12][13] This reaction is particularly useful for the formation of five- to eight-membered rings. While phenylsuccinonitrile itself would undergo an intermolecular Thorpe reaction, appropriately substituted derivatives could be designed to undergo this powerful cyclization.

Reaction Conditions Comparison for Thorpe-Ziegler Cyclization

| Base | Solvent | Temperature | Yield | Reference |

| Sodium amide | Liquid Ammonia | Reflux | High | [13] |

| LHMDS | THF | Room Temp. | Variable | [14] |

| NaH | Toluene | Reflux | Variable | [15] |

Michael Addition Reactions

The acidic α-protons of phenylsuccinonitrile allow it to act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds.[1][16][17] This C-C bond-forming reaction is a powerful tool for the construction of more complex carbon skeletons.

Experimental Protocol: Michael Addition of Phenylsuccinonitrile to an α,β-Unsaturated Ketone (General Procedure)

-

Base Treatment: In a suitable solvent such as ethanol, treat phenylsuccinonitrile (1 equivalent) with a catalytic amount of a base (e.g., sodium ethoxide) to generate the carbanion.

-

Addition to Michael Acceptor: Add the α,β-unsaturated ketone (1 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Work-up and Isolation: Neutralize the reaction with a weak acid and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Conclusion and Future Outlook

Phenylsuccinonitrile has proven to be a versatile and valuable building block in organic synthesis. Its ability to participate in a wide range of chemical transformations, including the formation of diverse heterocyclic systems, its straightforward conversion to a useful dicarboxylic acid, and its potential as a monomer precursor, underscores its significance. The synthetic routes detailed in this guide provide a solid foundation for researchers to explore and expand upon the applications of this multifaceted molecule. Future research in this area will likely focus on the development of new catalytic systems for the selective transformation of its nitrile groups, the synthesis of novel polymers with tailored properties, and the application of its derivatives in the discovery of new pharmacologically active agents.

References

-

Organic Syntheses Procedure. phenylsuccinic acid. [Link]

-

PubChem. Phenylsuccinonitrile | C10H8N2 | CID 139554. [Link]

-

National Center for Biotechnology Information. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]

-

ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]

- Google Patents.

-

Wikipedia. Thorpe reaction. [Link]

-

ResearchGate. Thorpe-Ziegler reaction. [Link]

-

Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. [Link]

-

Organic Syntheses Procedure. phenylsuccinic acid. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

YouTube. Synthesis of Polyamides from . [Link]

-

Jetir.Org. Synthesis and antibacterial evaulation of Diamino- phenyl pyrimidine-carbonitrile derivatives using Iron Acetylacetonate as an efficient catalyst. [Link]

- Google Patents. Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines.

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. [Link]

-

ResearchGate. A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. [Link]

-

BYJU'S. Michael Addition Mechanism. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

-

ResearchGate. Synthesis of polyamides. [Link]

-

ResearchGate. (PDF) Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. [Link]

- Google Patents.

-

Organic Syntheses Procedure. 4. [Link]

-

ResearchGate. Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. [Link]

-

National Center for Biotechnology Information. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. [Link]

-

YouTube. Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. [Link]

Sources

- 1. Michael Addition [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]

- 5. jetir.org [jetir.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. byjus.com [byjus.com]

The Untapped Potential of Phenylsuccinonitrile: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. Phenylsuccinonitrile, a dinitrile derivative of butane, presents itself as a deceptively simple yet remarkably versatile building block for medicinal chemistry. Its unique combination of a phenyl ring and two nitrile functionalities offers a rich chemical landscape for the synthesis of a diverse array of heterocyclic and acyclic compounds with significant therapeutic potential. This technical guide will delve into the core physicochemical properties, synthetic accessibility, and, most importantly, the prospective applications of phenylsuccinonitrile in the design and development of novel drugs. We will explore its utility as a precursor for anticonvulsant agents, a scaffold for neuroprotective compounds, and a versatile intermediate in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative and promising molecular starting points.

Physicochemical Properties and Synthetic Landscape

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in medicinal chemistry. Phenylsuccinonitrile, with the IUPAC name 2-phenylbutanedinitrile, possesses a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol .[1] Its structure, characterized by a chiral center at the carbon bearing the phenyl group, offers the potential for stereoselective synthesis and the development of enantiomerically pure drug candidates.

Table 1: Physicochemical Properties of Phenylsuccinonitrile

| Property | Value | Source |

| IUPAC Name | 2-phenylbutanedinitrile | [1] |

| CAS Number | 13706-68-8 | [1] |

| Molecular Formula | C10H8N2 | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Melting Point | 66-68 °C | [2] |

| LogP (octanol/water) | 2.207 (calculated) | [3] |

| Water Solubility | -2.81 (log10 mol/l, calculated) | [3] |

The synthesis of phenylsuccinonitrile is accessible through established organic chemistry methodologies, ensuring its availability for research and development purposes.[2][4]

The Nitrile Group: A Gateway to Bioactivity

The twin nitrile groups in phenylsuccinonitrile are not merely passive functionalities; they are reactive handles that can be strategically manipulated to introduce a wide range of pharmacophoric features. The nitrile group is a well-established functional group in medicinal chemistry, present in over 60 approved small-molecule drugs.[2] Its utility stems from several key characteristics:

-

Bioisosterism: The nitrile group can act as a bioisostere for various functional groups, including carbonyls and halogens, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][5]

-

Metabolic Stability: Introduction of a nitrile group can block metabolically labile sites within a molecule, thereby enhancing its metabolic stability and prolonging its therapeutic effect.[1]

-

Target Interactions: The linear geometry and electron-withdrawing nature of the nitrile group enable it to participate in a variety of non-covalent interactions with biological targets, such as hydrogen bonding, polar interactions, and π-π stacking.[1]

-

Covalent Modification: The electrophilic carbon of the nitrile group can act as a "warhead" for the formation of covalent bonds with nucleophilic residues (e.g., cysteine) in protein targets, leading to irreversible inhibition.[2][3] This strategy has been successfully employed in the development of drugs for diabetes and COVID-19.[2]

Potential Therapeutic Applications of Phenylsuccinonitrile Derivatives

The strategic manipulation of the phenylsuccinonitrile scaffold can lead to the synthesis of compounds with a range of potential therapeutic applications. Based on the known activities of structurally related compounds, we can project several promising avenues for investigation.

Anticonvulsant Agents: Targeting Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. The succinimide ring is a well-established pharmacophore in anticonvulsant drugs, with ethosuximide being a prominent example. Phenylsuccinonitrile serves as an ideal precursor for the synthesis of phenyl-substituted succinimides.

Proposed Synthetic Pathway to Phenylsuccinimide Derivatives:

Caption: Proposed synthetic route from Phenylsuccinonitrile to N-substituted phenylsuccinimide derivatives.

Mechanism of Action: Phenyl-substituted succinimides have shown significant anticonvulsant activity in preclinical models, with their efficacy often linked to the modulation of voltage-gated ion channels.[6][7] Specifically, they may act on voltage-gated sodium channels, similar to phenytoin, or potentiate GABA-evoked currents.[7] The phenyl group and its substituents can be varied to optimize potency and pharmacokinetic properties.

Experimental Protocol: Synthesis of N-Benzyl-2-phenylsuccinimide

-

Hydrolysis of Phenylsuccinonitrile: Phenylsuccinonitrile (10 mmol) is refluxed in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) for 6 hours. The reaction mixture is cooled, and the resulting precipitate of phenylsuccinic acid is filtered, washed with cold water, and dried.

-

Formation of Phenylsuccinic Anhydride: Phenylsuccinic acid (8 mmol) and acetyl chloride (16 mmol) are heated at reflux for 2 hours. Excess acetyl chloride is removed under reduced pressure to yield crude phenylsuccinic anhydride.

-

Synthesis of N-Benzyl-2-phenylsuccinimide: Phenylsuccinic anhydride (5 mmol) and benzylamine (5 mmol) are heated at 180-200 °C for 1 hour. The reaction mixture is cooled, and the solid product is recrystallized from ethanol to afford N-benzyl-2-phenylsuccinimide.

Neuroprotective Agents: Combating Oxidative Stress and Neuronal Damage

The phenyl group in phenylsuccinonitrile provides a handle for the introduction of functionalities known to possess neuroprotective properties. By derivatizing the phenyl ring or modifying the nitrile groups, it is possible to design molecules that can mitigate neuronal damage in conditions such as stroke and neurodegenerative diseases.

Potential Neuroprotective Strategies:

-

Antioxidant Moieties: Introduction of phenolic hydroxyl groups or other antioxidant functionalities onto the phenyl ring could lead to compounds with radical scavenging activity.

-

GABA Analogs: Reduction of the nitrile groups to primary amines would yield phenyl-substituted 1,4-diaminobutane (putrescine) analogs. Further modification could lead to the synthesis of novel GABA analogs.[6][8] Phenylsuccinate, a related dicarboxylic acid, has been shown to influence GABA biosynthesis.[9]

Logical Relationship for Neuroprotective Agent Design:

Caption: Strategies for developing neuroprotective agents from Phenylsuccinonitrile.

Synthesis of Heterocyclic Scaffolds via Intramolecular Cyclization

The dinitrile functionality of phenylsuccinonitrile is primed for intramolecular cyclization reactions, providing access to a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.

Thorpe-Ziegler Cyclization: This base-catalyzed intramolecular condensation of dinitriles is a powerful tool for the synthesis of cyclic ketones.[8][10][11] Applying this reaction to phenylsuccinonitrile would yield a phenyl-substituted cyclopentanone derivative, a versatile intermediate for further elaboration.

Proposed Thorpe-Ziegler Cyclization of Phenylsuccinonitrile:

Caption: The Thorpe-Ziegler cyclization applied to Phenylsuccinonitrile.

The resulting cyclic ketone can be a precursor for a multitude of bioactive molecules, including analogs of existing drugs or novel chemical entities targeting a range of biological pathways.

Conclusion and Future Perspectives

Phenylsuccinonitrile, while not yet a household name in medicinal chemistry, holds significant and underexplored potential. Its accessible synthesis and the rich reactivity of its dinitrile and phenyl functionalities position it as a valuable starting material for the generation of diverse and biologically relevant molecules. The projected applications in the fields of anticonvulsants and neuroprotective agents, based on sound chemical principles and the activities of analogous structures, warrant further investigation. The ability to readily generate complex heterocyclic scaffolds through reactions like the Thorpe-Ziegler cyclization further underscores its utility. It is the author's belief that a focused exploration of the chemical space accessible from phenylsuccinonitrile will undoubtedly lead to the discovery of novel drug candidates with the potential to address unmet medical needs. This guide serves as a foundational call to action for the medicinal chemistry community to unlock the latent therapeutic promise of this versatile chemical entity.

References

-

PubChem. Phenylsuccinonitrile. National Center for Biotechnology Information. [Link]

- Cobb, A. A. The Preparation of Phenylsuccinonitrile. J. Am. Chem. Soc.1911, 33 (4), 541–543.

- Goehring, R. R.; Greenwood, T. D.; Pisipati, J. S.; Wolfe, J. F. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. J. Pharm. Sci.1991, 80 (8), 790-792.

-

Cheméo. Chemical properties of Phenylsuccinonitrile (CAS 13706-68-8). [Link]

- Meanwell, N. A. Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. J. Med. Chem.2019, 62 (17), 7711-7756.

- Abbott, R. T.; Althousen, D. Phenylsuccinonitrile. Org. Synth.1943, 23, 74.

- Kapetanovic, I. M.; Yonekawa, W. D.; Kupferberg, H. J. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. J. Med. Chem.1992, 35 (12), 2233-2238.

- Zhang, Y.; et al. Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives for the study of their antifungal activity. Res. Chem. Intermed.2018, 44, 3655–3668.

- Tsuru, D.; et al. Biologically Selective Potassium Channel Openers Having 1,1-diethylpropyl Group. Chem. Pharm. Bull.1993, 41 (5), 858-862.

-

Wikipedia. Thorpe reaction. [Link]

-

Chem-Station. Thorpe-Ziegler Reaction. [Link]

- Cobo, M.; Bruhn, T.; Berg, M.; Diemer, N. H. Phenylsuccinate reduces KCL-induced release of GABA evidence for the participation of the ketodicarboxylate carrier in the biosynthesis of transmitter-GABA. Amino Acids1993, 5 (3), 377-388.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

The Latent Therapeutic Potential of Phenylsuccinonitrile and its Analogs: A Technical Guide for Drug Discovery

Abstract

Phenylsuccinonitrile, a dinitrile compound featuring a phenyl group, occupies a unique chemical space with largely unexplored biological potential. While direct studies on the parent molecule are scarce, a comprehensive analysis of its structural analogs reveals compelling evidence for significant bioactivity, primarily centered on central nervous system (CNS) modulation and cytotoxicity. This technical guide provides an in-depth exploration of these potential activities, drawing on structure-activity relationship (SAR) studies of related succinimides, phenylacetamides, and other nitrile-containing compounds. We delve into the mechanistic underpinnings of these observed effects, focusing on ion channel modulation and enzyme inhibition. Furthermore, this whitepaper serves as a practical resource for researchers by providing detailed, field-proven experimental protocols for the synthesis of novel analogs and the evaluation of their anticonvulsant and cytotoxic properties. Through a synthesis of existing data and forward-looking analysis, we aim to illuminate the therapeutic promise of the phenylsuccinonitrile scaffold and catalyze further investigation in this promising area of medicinal chemistry.

Introduction: The Phenylsuccinonitrile Scaffold

Phenylsuccinonitrile (2-phenylbutanedinitrile) is an organic compound characterized by a succinonitrile backbone substituted with a phenyl group. Its chemical structure, while seemingly simple, offers a rich scaffold for medicinal chemistry exploration. The presence of two nitrile groups, a phenyl ring, and a chiral center presents multiple opportunities for structural modification to modulate physicochemical properties and biological activity.

Despite its intriguing structure, the biological activities of phenylsuccinonitrile itself remain largely uncharacterized in publicly available literature. However, the principle of molecular analogy, a cornerstone of drug discovery, impels us to examine the activities of structurally related compounds. By dissecting the biological effects of molecules that share key pharmacophoric features with phenylsuccinonitrile—namely the succinimide-like core, the phenyl group, and the nitrile functionalities—we can construct a well-founded hypothesis regarding its potential therapeutic applications. This guide will focus on two primary areas of predicted activity: anticonvulsant and broader CNS effects, and cytotoxicity against cancer cell lines.

Predicted Biological Activity I: Anticonvulsant and CNS Modulation

A substantial body of evidence points to the potential of phenylsuccinonitrile analogs to exhibit anticonvulsant properties. This is primarily inferred from the well-established activity of succinimide derivatives, which share a similar five-membered ring system, and other phenyl-containing CNS-active agents.

Structural Analogy to Succinimide Anticonvulsants

The succinimide class of drugs, including ethosuximide and methsuximide, are mainstays in the treatment of absence seizures.[1] Their mechanism of action is primarily the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1] The pyrrolidine-2,5-dione core of succinimides is a key structural feature for this activity. Phenylsuccinonitrile can be considered a bioisostere of a substituted succinimide, where the dinitrile groups mimic the functionality of the imide ring.

N-phenyl-substituted succinimide derivatives have been extensively studied for their anticonvulsant effects.[2][3] The addition of a phenyl ring, particularly with specific substitution patterns, has been shown to enhance activity against seizures induced by maximal electroshock (MES) and pentylenetetrazol (scPTZ).[2][4] For instance, the introduction of a sulfonamide group in the para-position of the N-phenyl ring significantly boosts anticonvulsant effects.[2] This suggests that the phenyl group of phenylsuccinonitrile could be a critical site for modification to optimize CNS activity.

Potential Mechanisms of Action

The anticonvulsant activity of phenyl-substituted compounds often involves the modulation of voltage-gated ion channels or the enhancement of GABAergic inhibition.[5]

-

Ion Channel Modulation: Like phenytoin and carbamazepine, phenyl-containing compounds can block voltage-gated sodium channels, which limits the repetitive firing of neurons and prevents seizure spread.[5][6] Some succinimide and phthalimide derivatives have also been shown to interact with these channels.[7] It is plausible that phenylsuccinonitrile analogs could adopt a conformation that allows for similar interactions.

-

GABAergic System Enhancement: The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[6] Enhancing GABAergic transmission is a proven strategy for seizure control. Phenyl-substituted analogs of beta-phenylethylidenehydrazine are known inhibitors of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[8] Inhibition of GABA-T leads to increased synaptic GABA concentrations, resulting in greater neuronal inhibition. Given the structural similarities, phenylsuccinonitrile derivatives represent a novel class of potential GABA-T inhibitors.

Diagram 1: Hypothesized CNS Mechanisms of Phenylsuccinonitrile Analogs

Caption: Potential pathways for the anticonvulsant activity of phenylsuccinonitrile analogs.

Predicted Biological Activity II: Cytotoxicity and Anticancer Potential